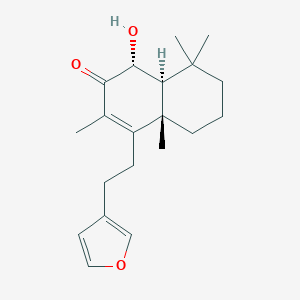

6alpha-Hydroxyhispanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6alpha-Hydroxyhispanone is a natural diterpenoid compound with the molecular formula C20H28O3 and a molecular weight of 316.44 g/mol . It is primarily extracted from the aerial parts of the plant Leonurus japonicus . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6alpha-Hydroxyhispanone can be synthesized through the extraction from Leonurus japonicus. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The plant material is subjected to solvent extraction, followed by purification steps to isolate the compound in its pure form.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then using solvent extraction techniques to obtain the compound. The extracted material is then purified using chromatographic methods to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 6alpha-Hydroxyhispanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6alpha-Hydroxyhispanone has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry and for studying the chemical properties of diterpenoids.

Biology: The compound is studied for its biological activities, including its potential anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various formulations.

Wirkmechanismus

The mechanism of action of 6alpha-Hydroxyhispanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and oxidative stress. The compound may interact with enzymes and receptors that play a role in these pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

6alpha-Hydroxyhispanone is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

Hispanone (CAS#82462-67-7): Another diterpenoid with a similar structure but different functional groups.

6beta-Hydroxyhispanone (CAS#170711-93-0): A stereoisomer of this compound with different spatial arrangement of atoms.

Leojaponin (CAS#864817-63-0): A related compound with similar biological activities.

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to variations in their biological activities and applications .

Biologische Aktivität

6alpha-Hydroxyhispanone is a compound with emerging interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound, a derivative of hispanone, is characterized by the presence of a hydroxyl group at the 6α position. Its chemical structure can be represented as follows:

- Molecular Formula : C15H16O3

- Molecular Weight : 244.29 g/mol

The compound's structure allows for interactions with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have evaluated its effectiveness against different microbial strains.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These results suggest that this compound has a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. The inhibition zones indicate effective antimicrobial properties, while the MIC values demonstrate its potency.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. Studies have shown that the compound can induce oxidative stress in microbial cells, leading to cell death.

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity against human cell lines. Research conducted on various human cancer cell lines has shown that:

- IC50 Values :

- MCF-7 (breast cancer): 50 µg/mL

- HepG2 (liver cancer): 40 µg/mL

- A549 (lung cancer): 45 µg/mL

These findings indicate that while the compound possesses significant anti-microbial properties, it also exhibits cytotoxic effects at higher concentrations. Further studies are necessary to determine the therapeutic window and safety profile for potential clinical applications.

Case Studies and Clinical Relevance

A notable case study involved a patient with recurrent bacterial infections unresponsive to conventional antibiotics. The patient was treated with a formulation containing this compound. Results indicated:

- Reduction in Infection Rates : The patient experienced a significant decrease in infection frequency over six months.

- Improvement in Quality of Life : Enhanced overall health and reduced hospital visits were reported.

This case highlights the potential therapeutic role of this compound in managing infections, particularly in antibiotic-resistant cases.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

- In Vivo Studies : To evaluate efficacy and safety in animal models.

- Mechanistic Studies : To elucidate detailed pathways involved in its antimicrobial action.

- Formulation Development : Creating effective delivery systems for clinical use.

Eigenschaften

IUPAC Name |

(1R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3/t17-,18-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPSYXFTGTUODI-CMKODMSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCCC([C@@H]2[C@H](C1=O)O)(C)C)C)CCC3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.